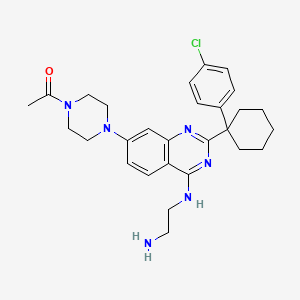

3CL protease (Mpro) inhibitor M3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El inhibidor de proteasa 3CL (Mpro) M3 es un compuesto diseñado para inhibir la actividad de la proteasa 3C similar (3CLpro), también conocida como la proteasa principal (Mpro), que es una enzima crucial en la replicación de los coronavirus. Esta enzima escinde la poliproteína viral en sitios específicos, permitiendo que el virus se replique y propague. Inhibir esta proteasa puede bloquear eficazmente el ciclo de vida viral, haciendo que los inhibidores de la proteasa 3CL como el M3 sean candidatos prometedores para terapias antivirales, particularmente contra los coronavirus como el SARS-CoV-2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del inhibidor de proteasa 3CL (Mpro) M3 generalmente involucra múltiples pasos, incluida la formación de enlaces peptídicos y la incorporación de grupos funcionales específicos que mejoran su afinidad de unión a la proteasa. Las rutas sintéticas comunes pueden involucrar la síntesis de péptidos en fase sólida (SPPS) y la síntesis en fase de solución, utilizando reactivos como agentes de acoplamiento (por ejemplo, HATU, DIC) y grupos protectores (por ejemplo, Fmoc, Boc) para asegurar reacciones selectivas .

Métodos de producción industrial: La producción industrial del inhibidor de proteasa 3CL (Mpro) M3 probablemente escalaría los métodos de síntesis de laboratorio, empleando reactores a gran escala y plataformas de síntesis automatizadas. El proceso incluiría pasos de purificación rigurosos, como la cromatografía líquida de alto rendimiento (HPLC), para lograr la pureza y el rendimiento deseados .

Análisis De Reacciones Químicas

Tipos de reacciones: El inhibidor de proteasa 3CL (Mpro) M3 puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno o eliminación de átomos de hidrógeno.

Reducción: Adición de átomos de hidrógeno o eliminación de átomos de oxígeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4).

Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Sustitución: Condiciones que involucran nucleófilos o electrófilos, dependiendo de la reacción específica.

Productos principales: Los productos principales formados a partir de estas reacciones dependerían de los grupos funcionales específicos presentes en el inhibidor y de las condiciones de reacción utilizadas. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir compuestos más saturados .

Aplicaciones Científicas De Investigación

El inhibidor de proteasa 3CL (Mpro) M3 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como una herramienta para estudiar la inhibición enzimática y las interacciones proteína-ligando.

Biología: Ayuda a comprender los mecanismos de replicación viral y el papel de las proteasas en los procesos celulares.

Medicina: Posible agente terapéutico para tratar infecciones por coronavirus, incluida la COVID-19.

Industria: Utilizado en el desarrollo de medicamentos antivirales y ensayos de diagnóstico

Mecanismo De Acción

El mecanismo de acción del inhibidor de proteasa 3CL (Mpro) M3 involucra la unión al sitio activo de la proteasa 3CL, bloqueando así su capacidad para escindir la poliproteína viral. Esta inhibición previene la formación de componentes virales esenciales, deteniendo eficazmente la replicación viral. El inhibidor interactúa con la díada catalítica cisteína-histidina en el sitio activo, formando un complejo estable que hace que la proteasa sea inactiva .

Compuestos similares:

Nirmatrelvir: Otro inhibidor de la proteasa 3CL desarrollado por Pfizer.

GC376: Un inhibidor de la proteasa 3CL de amplio espectro con actividad contra múltiples coronavirus.

Compuesto 4: Identificado como un potente inhibidor con amplia actividad contra las proteasas 3CL de varios coronavirus

Singularidad: El inhibidor de proteasa 3CL (Mpro) M3 se destaca por su afinidad de unión específica y estabilidad, lo que puede ofrecer ventajas en términos de eficacia y seguridad. Su estructura química única permite fuertes interacciones con el sitio activo de la proteasa, lo que podría conducir a una inhibición más efectiva en comparación con otros compuestos .

Propiedades

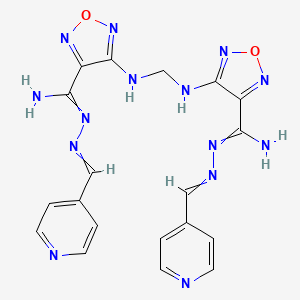

Fórmula molecular |

C19H18N14O2 |

|---|---|

Peso molecular |

474.4 g/mol |

Nombre IUPAC |

N'-(pyridin-4-ylmethylideneamino)-4-[[[4-[N'-(pyridin-4-ylmethylideneamino)carbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboximidamide |

InChI |

InChI=1S/C19H18N14O2/c20-16(28-26-9-12-1-5-22-6-2-12)14-18(32-34-30-14)24-11-25-19-15(31-35-33-19)17(21)29-27-10-13-3-7-23-8-4-13/h1-10H,11H2,(H2,20,28)(H2,21,29)(H,24,32)(H,25,33) |

Clave InChI |

RKERUHFQUMGLTH-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=CC=C1C=NN=C(C2=NON=C2NCNC3=NON=C3C(=NN=CC4=CC=NC=C4)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide](/img/structure/B10856568.png)

![6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one](/img/structure/B10856589.png)

![(1R,2R,5S)-3-[2-(3,4-dichlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856593.png)

![2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-imidazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide](/img/structure/B10856600.png)

![N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide](/img/structure/B10856618.png)

![(1R,2R,5S)-3-[2-(4-bromo-2-chlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856624.png)

![4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide](/img/structure/B10856630.png)

![(5S)-5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]phenyl}-2-oxo[2H-[1,3'-bipyridine]]-5-yl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B10856652.png)

![5-[5-[3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856657.png)